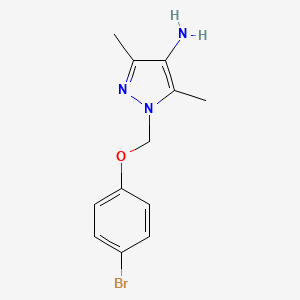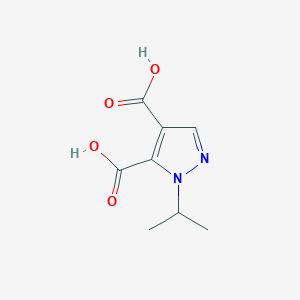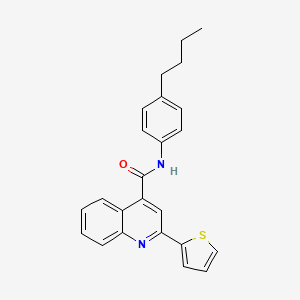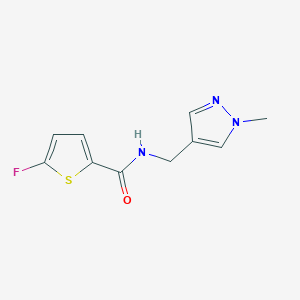![molecular formula C14H17F2N3O2 B10913506 1-[4-Cyclopropyl-6-(difluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid](/img/structure/B10913506.png)
1-[4-Cyclopropyl-6-(difluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-CYCLOPROPYL-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]-4-PIPERIDINECARBOXYLIC ACID is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, a difluoromethyl group, and a pyrimidinyl ring
Preparation Methods
The synthesis of 1-[4-CYCLOPROPYL-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]-4-PIPERIDINECARBOXYLIC ACID involves multiple steps, including the introduction of the difluoromethyl group and the formation of the pyrimidinyl ring. One common method involves the use of difluoromethylation reagents to introduce the difluoromethyl group into the molecule. This process can be achieved through various methods, including electrophilic, nucleophilic, radical, and cross-coupling reactions . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1-[4-CYCLOPROPYL-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]-4-PIPERIDINECARBOXYLIC ACID undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[4-CYCLOPROPYL-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]-4-PIPERIDINECARBOXYLIC ACID has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-[4-CYCLOPROPYL-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]-4-PIPERIDINECARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The difluoromethyl group and the pyrimidinyl ring play crucial roles in its activity, influencing its binding affinity and specificity for certain targets. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
1-[4-CYCLOPROPYL-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]-4-PIPERIDINECARBOXYLIC ACID can be compared with other similar compounds, such as:
5-Difluoromethylpyrazolo[1,5-a]pyrimidines: These compounds also contain a difluoromethyl group and a pyrimidinyl ring but differ in their overall structure and properties.
7-Difluoromethylpyrazolo[1,5-a]pyrimidines: Similar to the 5-difluoromethyl derivatives, these compounds have unique biological activities and are used in various research applications
Properties
Molecular Formula |
C14H17F2N3O2 |
|---|---|
Molecular Weight |
297.30 g/mol |
IUPAC Name |
1-[4-cyclopropyl-6-(difluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C14H17F2N3O2/c15-12(16)11-7-10(8-1-2-8)17-14(18-11)19-5-3-9(4-6-19)13(20)21/h7-9,12H,1-6H2,(H,20,21) |
InChI Key |
OKLHOHFUSZZVCT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=NC(=N2)N3CCC(CC3)C(=O)O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-iodo-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B10913424.png)
![3,4-dihydro-1(2H)-quinolinyl[3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolyl]methanone](/img/structure/B10913437.png)


![4-bromo-1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-bis(3-methoxyphenyl)-1H-pyrazole](/img/structure/B10913453.png)
![3,5-bis(3,4-dichlorophenyl)-4-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole](/img/structure/B10913454.png)
![N-benzyl-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10913458.png)
![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10913469.png)

![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-6-(furan-2-yl)-N,1,3-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10913473.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10913479.png)


![3,6-dicyclopropyl-N-[1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10913502.png)
